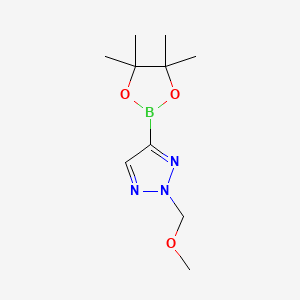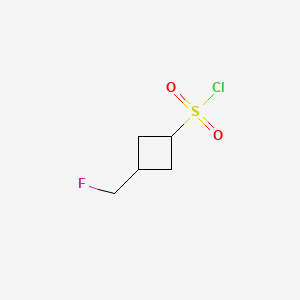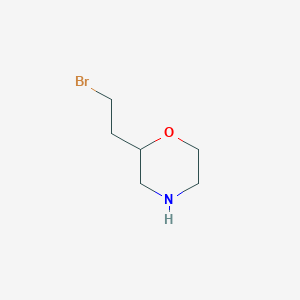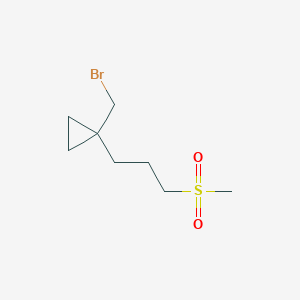![molecular formula C7H12ClNO3 B13493640 4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride](/img/structure/B13493640.png)
4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-methyl-2-oxabicyclo[211]hexane-3-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that includes an oxabicyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride typically involves a series of chemical reactions starting from readily available precursors. One common method involves the [2+2] cycloaddition of 1,5-dienes using photochemistry . This method allows for the efficient formation of the bicyclic structure under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of photochemistry for [2+2] cycloaddition can be adapted for larger-scale production, although it may require specialized equipment and conditions to ensure efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in a variety of substituted products depending on the nucleophiles used.
Aplicaciones Científicas De Investigación
4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism by which 4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride
- 1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride
- 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid trifluoroacetic acid
Uniqueness
4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid groups. This combination of features gives it distinct chemical properties and reactivity compared to similar compounds. Its unique structure also makes it a valuable tool in various research applications, as it can interact with different molecular targets and pathways.
Propiedades
Fórmula molecular |
C7H12ClNO3 |
|---|---|
Peso molecular |
193.63 g/mol |
Nombre IUPAC |
4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO3.ClH/c1-6-2-7(8,3-6)4(11-6)5(9)10;/h4H,2-3,8H2,1H3,(H,9,10);1H |
Clave InChI |
ZQMDHFTZADMRKL-UHFFFAOYSA-N |
SMILES canónico |
CC12CC(C1)(C(O2)C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride](/img/structure/B13493559.png)

![2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B13493570.png)



![8-Methoxy-5-azaspiro[3.4]octane](/img/structure/B13493593.png)
![Methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride](/img/structure/B13493602.png)


![6-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13493623.png)



